molecular formula C13H18N4O B12222473 N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide

Cat. No.: B12222473
M. Wt: 246.31 g/mol
InChI Key: IFGQKFDUEIABBM-UHFFFAOYSA-N
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Description

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopenta[c]pyridazin ring fused with an azetidine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the cyclopenta[c]pyridazin ring. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The azetidine ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the methylation of the acetamide group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5H,6H,7H-cyclopenta[c]pyridazin-3-amine: Shares the cyclopenta[c]pyridazin ring but lacks the azetidine and acetamide groups.

    N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Contains similar structural elements but with additional functional groups.

Uniqueness

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylacetamide is unique due to its specific combination of the cyclopenta[c]pyridazin and azetidine rings, along with the methylacetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C13H18N4O/c1-9(18)16(2)11-7-17(8-11)13-6-10-4-3-5-12(10)14-15-13/h6,11H,3-5,7-8H2,1-2H3

InChI Key

IFGQKFDUEIABBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CN(C1)C2=NN=C3CCCC3=C2

Origin of Product

United States

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